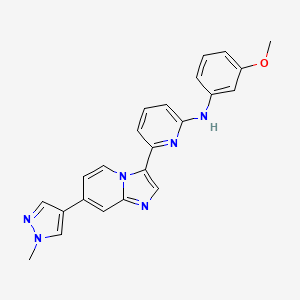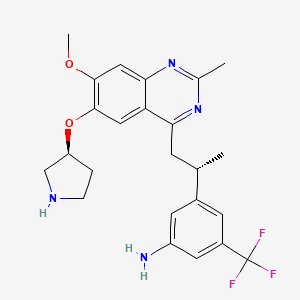
CMKLR1 antagonist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CMKLR1 antagonist 1 is a potent and orally active chemokine-like receptor 1 (CMKLR1) antagonist. It is known for its ability to inhibit the chemerin-stimulated β-arrestin2 association with CMKLR1, as well as chemerin-triggered CMKLR1+ cell migration . This compound has shown significant potential in treating various diseases, including autoimmune and inflammatory conditions .
Méthodes De Préparation
The synthesis of CMKLR1 antagonist 1 involves the use of 2-(α-naphthoyl) ethyltrimethylammonium iodide (α-NETA) as a key intermediate . The synthetic route typically includes the following steps:
Formation of α-NETA: This involves the reaction of α-naphthoyl chloride with ethyltrimethylammonium iodide under controlled conditions.
Purification: The crude product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process with optimizations for yield and purity.
Analyse Des Réactions Chimiques
CMKLR1 antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
CMKLR1 antagonist 1 has a wide range of scientific research applications:
Mécanisme D'action
CMKLR1 antagonist 1 exerts its effects by binding to the chemokine-like receptor 1 (CMKLR1) and inhibiting its interaction with chemerin . This inhibition prevents the downstream signaling pathways that lead to immune cell migration and inflammation . The molecular targets involved include the β-arrestin2 protein and the CMKLR1 receptor .
Comparaison Avec Des Composés Similaires
CMKLR1 antagonist 1 is unique in its high potency and oral activity compared to other CMKLR1 antagonists . Similar compounds include:
α-NETA: Another CMKLR1 antagonist with similar inhibitory effects.
Chemerin-derived peptides: These peptides also target CMKLR1 but may have different pharmacokinetic properties.
Propriétés
Formule moléculaire |
C30H29Cl2FN2O4 |
|---|---|
Poids moléculaire |
571.5 g/mol |
Nom IUPAC |
(3S)-3-[4-[[1-cyclopentyl-3-[3,5-dichloro-4-(hydroxymethyl)phenyl]-4-fluoroindazol-6-yl]methoxy]phenyl]butanoic acid |
InChI |
InChI=1S/C30H29Cl2FN2O4/c1-17(10-28(37)38)19-6-8-22(9-7-19)39-16-18-11-26(33)29-27(12-18)35(21-4-2-3-5-21)34-30(29)20-13-24(31)23(15-36)25(32)14-20/h6-9,11-14,17,21,36H,2-5,10,15-16H2,1H3,(H,37,38)/t17-/m0/s1 |
Clé InChI |
PSFVPDVRKIFGLA-KRWDZBQOSA-N |
SMILES isomérique |
C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC3=C(C(=C2)F)C(=NN3C4CCCC4)C5=CC(=C(C(=C5)Cl)CO)Cl |
SMILES canonique |
CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC3=C(C(=C2)F)C(=NN3C4CCCC4)C5=CC(=C(C(=C5)Cl)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1R)-1-[[7-[4-[1-[[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile](/img/structure/B12368273.png)


![[(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol](/img/structure/B12368276.png)
![[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] decanoate](/img/structure/B12368277.png)


![(2S,3S,4S,5R,6S)-6-[2-[[3-[[(2S)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoylamino]methyl]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12368315.png)
![(1R,4E,5'S,6S,6'R,7R,8S,10S,11R,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,10,11,12,13,14,15-octahydroxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12368317.png)
![2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12368325.png)




